3,3-Difluoro-2-methyl-azetidine
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Overview
Description
3,3-Difluoro-2-methyl-azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-methyl-azetidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,3-difluoro-2-methyl-1-aminopropane with a suitable electrophile to form the azetidine ring . The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like acetonitrile or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-2-methyl-azetidine undergoes various chemical reactions, including:
Substitution Reactions: The nitrogen atom in the azetidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions, especially in the presence of nucleophiles.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydride.
Solvents: Acetonitrile, methanol.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to various substituted azetidines, while ring-opening reactions can produce linear amines .
Scientific Research Applications
3,3-Difluoro-2-methyl-azetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2-methyl-azetidine involves its interaction with molecular targets through its nitrogen atom and the strained azetidine ring. The ring strain facilitates reactions that would be less favorable in less strained systems . The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various pathways, including substitution and ring-opening reactions .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoro-azetidine: Similar in structure but lacks the methyl group, affecting its reactivity and applications.
2-Methyl-azetidine: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Uniqueness
The fluorine atoms increase the compound’s stability and reactivity, making it a valuable building block in various chemical syntheses .
Properties
Molecular Formula |
C4H7F2N |
---|---|
Molecular Weight |
107.10 g/mol |
IUPAC Name |
3,3-difluoro-2-methylazetidine |
InChI |
InChI=1S/C4H7F2N/c1-3-4(5,6)2-7-3/h3,7H,2H2,1H3 |
InChI Key |
KKGBXWWINMKIKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CN1)(F)F |
Origin of Product |
United States |
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